molecular formula C7H7NO2 B8531248 3-Isoxazol-3-ylcyclobutanone

3-Isoxazol-3-ylcyclobutanone

Cat. No.: B8531248
M. Wt: 137.14 g/mol
InChI Key: JXMBOHWYEBWKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isoxazol-3-ylcyclobutanone is a synthetic intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds featuring an isoxazole moiety linked to a cyclobutane ring have demonstrated significant relevance in the development of novel therapeutic agents due to their broad biological activity . The structure of this compound, which combines an electron-rich isoxazole heterocycle with a strained cyclobutanone ring, makes it a valuable scaffold for constructing more complex molecules. The reactive ketone group allows for further synthetic modifications through nucleophilic additions or reduction to alcohols, while the isoxazole ring can serve as a biostere for amide functionalities or a key component in peptidomimetics . Researchers can utilize this compound as a precursor in the synthesis of more elaborate targets, such as carboxylic acid derivatives or hybrid peptides incorporating non-proteinogenic amino acids . Isoxazole-containing compounds are investigated for a range of pharmacological activities, including as potential anticancer, anti-inflammatory, and antibacterial agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-(1,2-oxazol-3-yl)cyclobutan-1-one

InChI

InChI=1S/C7H7NO2/c9-6-3-5(4-6)7-1-2-10-8-7/h1-2,5H,3-4H2

InChI Key

JXMBOHWYEBWKKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=NOC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Isoxazol 3 Ylcyclobutanone and Its Structural Analogs

Direct Synthetic Pathways to 3-Isoxazol-3-ylcyclobutanone

Direct synthesis of this compound can be efficiently achieved through the oxidation of its corresponding alcohol precursor, 3-Isoxazol-3-ylcyclobutanol. The choice of oxidant is crucial to ensure high yield and chemoselectivity, particularly given the potential sensitivity of the isoxazole (B147169) ring.

Oxidative Transformations of Precursor Alcohols: The Dess-Martin Periodinane Method

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.org This method is particularly advantageous for substrates with sensitive functional groups due to its neutral pH and room temperature reaction conditions. wikipedia.orgenamine.net The oxidation of 3-Isoxazol-3-ylcyclobutanol to this compound using DMP offers a reliable synthetic route.

The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (CH2Cl2). wikipedia.orgenamine.net The advantages of using Dess-Martin periodinane include short reaction times, high yields, and simplified workup procedures. wikipedia.org Furthermore, it demonstrates high chemoselectivity, tolerating a wide array of functional groups that might be incompatible with other oxidation methods. wikipedia.orgpitt.edu

Table 1: Comparison of Oxidizing Agents for Alcohol to Ketone Transformation

OxidantTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild, high yield, short reaction time, chemoselective wikipedia.orgwikipedia.orgCostly, potentially explosive on a large scale wikipedia.org
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh yield, good for sterically hindered alcoholsRequires cryogenic temperatures, unpleasant odor
Chromium-based reagents (e.g., PCC, PDC) CH₂Cl₂, Room TemperatureReadily availableToxic, environmental concerns wikipedia.org

Mechanistic Considerations in Oxidative Synthesis of the Cyclobutanone (B123998) Moiety

The mechanism of the Dess-Martin oxidation begins with a ligand exchange between the alcohol and an acetate (B1210297) group on the periodinane. wikipedia.orgalfa-chemistry.com This forms a diacetoxyalkoxyperiodinane intermediate. wikipedia.org An acetate ion then acts as a base, abstracting a proton from the carbon bearing the hydroxyl group. This leads to the formation of the ketone, an iodinane, and acetic acid. wikipedia.orgalfa-chemistry.com The reaction's rate can be accelerated by the presence of water. wikipedia.orgwikipedia.org

The key steps of the mechanism are as follows:

Ligand Exchange: The secondary alcohol (3-Isoxazol-3-ylcyclobutanol) displaces an acetate ligand on the Dess-Martin periodinane.

Intermediate Formation: A diacetoxyalkoxyperiodinane intermediate is formed.

Deprotonation: An acetate ion abstracts the alpha-proton from the alcohol moiety.

Product Formation: The carbonyl group of the cyclobutanone is formed, along with the reduced iodine species and acetic acid. wikipedia.orgalfa-chemistry.com

Foundational Synthetic Routes to Functionalized Cyclobutanone Derivatives

The construction of the cyclobutanone core is a critical aspect of synthesizing this compound and its analogs. Several foundational synthetic strategies can be employed to build this strained four-membered ring system.

[2+2] Cycloaddition Reactions in the Construction of Cyclobutanone Cores

The [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane (B1203170) rings. kib.ac.cn Specifically, the reaction of a ketene (B1206846) with an alkene is a highly effective approach for constructing cyclobutanone cores. nih.govlibretexts.org Ketenes can be generated in situ from acid chlorides using a non-nucleophilic base like triethylamine. libretexts.org The subsequent cycloaddition with an appropriate alkene, such as one bearing an isoxazole precursor, would lead to the desired substituted cyclobutanone.

Lewis acids can be employed to promote these cycloadditions, often leading to increased reactivity, higher yields, and improved diastereoselectivity. nih.govresearchgate.net The reaction between ketenes and unactivated alkenes, which is often challenging under thermal conditions, can be facilitated by the use of a Lewis acid. nih.gov

Table 2: Examples of [2+2] Cycloaddition for Cyclobutanone Synthesis

Reactant 1Reactant 2ConditionsProduct
DiphenylketeneCyclopentadieneThermalDiphenyl-substituted bicyclic cyclobutanone nih.gov
Alkenyl keteneCyclopenteneLewis Acid (EtAlCl₂)Bicyclic cyclobutanone nih.gov
DichloroketeneAlkeneThermalDichlorocyclobutanone

Strategies for Ring Expansion from Smaller Rings to Cyclobutanone Systems

Ring expansion reactions provide an alternative route to cyclobutanone systems from more readily available smaller rings, such as cyclopropanes. One common strategy involves the rearrangement of cyclopropylcarbinyl systems. For instance, the treatment of cyclopropyl (B3062369) N-tosylhydrazones with a rhodium(II) catalyst can lead to a rhodium carbene intermediate, which then undergoes a 1,2-shift to expand the ring and form a cyclobutene. organic-chemistry.org Subsequent oxidation would yield the corresponding cyclobutanone.

Another classical method is the Büchner–Curtius–Schlotterbeck reaction, where a cyclic ketone reacts with diazomethane (B1218177) to facilitate a one-carbon ring expansion. wikipedia.orgwikiwand.com For example, the reaction of a substituted cyclopropanone (B1606653) with diazomethane could, in principle, yield a cyclobutanone. The reactivity order for ring expansion of cycloalkanones with diazoalkanes is generally cyclobutanone ≈ cyclohexanone (B45756) > cycloheptanone (B156872) > cyclopentanone. researchgate.net

Desymmetrization Approaches in the Stereoselective Synthesis of Prochiral Cyclobutanones

For the synthesis of chiral, non-racemic cyclobutanone derivatives, desymmetrization of prochiral cyclobutanones is a powerful strategy. nih.govnih.gov This approach involves the differentiation of two enantiotopic groups in a symmetrical starting material to introduce a new stereocenter. The inherent ring strain of cyclobutanones makes them particularly suitable for a variety of desymmetrization reactions. nih.govresearchgate.net

Strategies for desymmetrization include:

α-Functionalization: Introducing a substituent at one of the two prochiral α-positions. nih.gov

Rearrangement Reactions: Inducing a stereoselective rearrangement, such as a Baeyer-Villiger oxidation or a nitrogen-based ring expansion, to form chiral γ-lactones or γ-lactams, respectively. uni-mainz.deresearchgate.net

C-C Bond Activation: Selectively cleaving one of the two prochiral α-C-C bonds in a 3-substituted cyclobutanone. nih.gov

These desymmetrization reactions can be catalyzed by chiral organocatalysts or transition metal complexes to achieve high levels of enantioselectivity. acs.orgnih.gov This allows for the creation of optically pure cyclobutanone derivatives that can serve as key intermediates in the synthesis of complex molecules.

Stereoselective Synthesis of Cyclobutanone-Isoxazole Hybrid Structures

Application of Chiral Auxiliaries and Asymmetric Catalysis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for creating enantiomerically pure compounds. Chiral auxiliaries and asymmetric catalysis are two powerful strategies employed to achieve this control in the synthesis of cyclobutanone and isoxazole frameworks.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org In the synthesis of cyclobutanone analogs, chiral auxiliaries have proven effective. For instance, the stereochemistry of a fused cyclobutanone, a precursor to the natural product (−)-Esermthole, was controlled by introducing a dioxolane chiral auxiliary into the starting material, achieving a diastereomeric excess (de) of over 95%. nih.gov Similarly, chiral oxazolidinones have been used to mediate [2+2] ketene cycloaddition reactions, yielding chiral α-chloro-α'-aminocyclobutanones which are precursors to enantiopure cyclobutane amino acids. nih.gov

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. Chiral Lewis acid catalysis has been successfully applied to the asymmetric synthesis of α-silyloxycyclobutanones. Using a chiral oxazaborolidinium ion catalyst, these compounds can be synthesized with high yields (up to 91%), excellent enantioselectivity (up to 98% enantiomeric excess, ee), and high diastereoselectivity (up to >20:1 dr) through a tandem cyclopropanation/semipinacol rearrangement. researchgate.netacs.orgnih.gov Organocatalysis, which uses small organic molecules as catalysts, also presents valuable methods. Catalytic systems based on primary amines derived from natural amino acids have been used for direct aldol (B89426) reactions of cyclobutanone with aromatic aldehydes in brine, affording products in good yields and high enantiomeric excess. nih.gov

For the isoxazole moiety, asymmetric synthesis often involves [3+2] cycloaddition reactions. A highly efficient squaramide-catalysed asymmetric domino Michael/Mannich [3+2] cycloaddition has been developed to produce complex isoxazole-containing dispirooxindoles with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 96% ee). rsc.org Chiral ligand-metal complexes are also employed in the catalytic asymmetric synthesis of isoxazolines from nitrile oxides and alkenes, although controlling regioselectivity can be a challenge. nih.gov

Table 1: Examples of Asymmetric Synthesis Methodologies for Cyclobutanone and Isoxazole Analogs

Scaffold Method Catalyst/Auxiliary Key Transformation Yield Stereoselectivity Ref
Fused Cyclobutanone Chiral Auxiliary Dioxolane auxiliary [2+2] Cycloaddition - >95% de nih.gov
α-Silyloxycyclobutanone Asymmetric Catalysis Chiral oxazaborolidinium ion Tandem cyclopropanation/semipinacol rearrangement up to 91% up to 98% ee, >20:1 dr researchgate.netnih.gov
Aldol Adduct of Cyclobutanone Organocatalysis Primary amine derived from amino acids Direct aldol reaction in brine Good High ee (d.r. up to 1:99) nih.gov
Isoxazole Dispirooxindole Organocatalysis Squaramide catalyst Domino Michael/Mannich [3+2] cycloaddition up to 99% >20:1 dr, up to 96% ee rsc.org

Integration of Green Chemistry Principles in the Synthesis of Isoxazole-Cyclobutanone Scaffolds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.combepls.com Traditional synthetic routes to heterocyclic compounds often involve toxic solvents, harsh reaction conditions, and metal catalysts, which pose environmental and health risks. bohrium.commdpi.com Consequently, there is a growing emphasis on developing environmentally benign methodologies for the synthesis of isoxazole-cyclobutanone scaffolds and their analogs.

Utilization of Environmentally Benign Solvents (e.g., Water, Ionic Liquids)

The choice of solvent is a critical aspect of green synthesis, as solvents account for a significant portion of the waste generated in chemical processes. researchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and low cost. researchgate.net An environmentally benign procedure for synthesizing 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in an aqueous medium, completely avoiding the need for a catalyst. researchgate.net Water-mediated, one-pot reactions catalyzed by polyethylene (B3416737) glycol (PEG-400) have also been developed for synthesizing isoxazolyl pyrroles. bohrium.com

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. An environment-friendly synthesis of 3,5-disubstituted isoxazoles has been reported using butylmethylimidazolium (B1222432) salts ([BMIM]X) as the reaction medium, where the IL could be successfully recovered and recycled. nih.gov Glycerol, a biodegradable and non-toxic solvent, has also been employed in conjunction with an agro-waste catalyst (Water Extract of Orange Fruit Peel Ash) for the solvent-free synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov

Table 2: Application of Green Solvents in the Synthesis of Isoxazole Analogs

Solvent Reactants Catalyst/Conditions Product Advantages Ref
Water 3-(dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride Catalyst-free, 50 °C 5-Arylisoxazoles Environmentally benign, high yields, easy work-up researchgate.net
Ionic Liquid ([BMIM]X) β-Diketone, Hydroxylamine - 3,5-Disubstituted isoxazoles Recyclable solvent, excellent yields nih.gov
Glycerol Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride Agro-waste catalyst (WEOFPA) 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones Solvent-free, eco-friendly catalyst, high yields (86–92%) nih.gov

Catalyst-Free and Mild Reaction Condition Protocols

Developing synthetic protocols that operate under mild conditions and without the need for catalysts, particularly those based on toxic or expensive metals, is a key goal of green chemistry. nih.gov Such methods not only reduce environmental impact but also simplify purification processes and lower costs.

Ultrasound irradiation has emerged as a powerful green technology that can accelerate reactions, improve yields, and enable synthesis under milder conditions, often without any solvent. mdpi.compreprints.org The synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound radiation without a catalyst, offering advantages of high yields, shorter reaction times, and mild conditions. nih.gov Similarly, microwave-assisted synthesis provides an energy-efficient alternative to conventional heating. nih.gov A catalyst-free, one-pot method for synthesizing 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been developed using microwave assistance. nih.gov Solvent-free synthesis of isoxazole-5(4H)-ones has also been accomplished via microwave irradiation. rsc.org

Remarkably, some syntheses can be performed under ambient conditions using natural energy sources. A green and efficient three-component reaction between aromatic aldehydes, β-ketoesters, and hydroxylamine hydrochloride has been conducted in water using natural sunlight as the energy source. semnan.ac.ir This catalyst-free and organic solvent-free method produced 4-arylidene-isoxazole-5(4H)-ones in high yields (89-97%) within a short reaction time (17-40 minutes), highlighting an exceptionally mild and sustainable synthetic route. semnan.ac.ir

Table 3: Catalyst-Free and Mild Condition Protocols for Isoxazole Synthesis

Energy Source Reaction Type Conditions Product Yield Ref
Ultrasound Condensation Catalyst-free 3-Alkyl-5-aryl isoxazoles High nih.gov
Microwave One-pot synthesis Catalyst-free 5-Substituted isoxazoles - nih.gov
Microwave Condensation Solvent-free 3,4-Disubstituted isoxazole-5(4H)-ones - rsc.org
Natural Sunlight Three-component reaction Water, Catalyst-free 4-Arylidene-isoxazole-5(4H)-ones 89–97% semnan.ac.ir
Conventional Heating Condensation Aqueous media, Catalyst-free 5-Arylisoxazoles High researchgate.net

Chemical Transformations and Reactivity Profiles of the 3 Isoxazol 3 Ylcyclobutanone Core

Reactivity of the Cyclobutanone (B123998) Moiety

The significant ring strain inherent in the cyclobutanone ring dictates its reactivity, making it susceptible to reactions that relieve this strain. The carbonyl group and the carbon-carbon single bonds of the ring are the primary sites for chemical transformations.

Carbonyl Group Derivatizations and Reductions

The carbonyl group of 3-Isoxazol-3-ylcyclobutanone is expected to undergo typical reactions of ketones. These include the formation of oximes, hydrazones, and acetals. Olefination reactions, such as the Wittig reaction, would allow for the introduction of a carbon-carbon double bond at this position.

Reduction of the carbonyl group is a key transformation. The stereochemical outcome of hydride reductions of substituted cyclobutanones is often highly selective, predominantly yielding the cis-alcohol, regardless of the steric bulk of the reducing agent. This selectivity can be further enhanced by using lower reaction temperatures or less polar solvents. vub.ac.be For this compound, reduction would likely yield cis-3-Isoxazol-3-ylcyclobutanol.

Table 1: Expected Carbonyl Group Derivatizations and Reductions

Reaction TypeReagent(s)Expected Product
ReductionNaBH₄ or LiAlH₄cis-3-Isoxazol-3-ylcyclobutanol
Wittig ReactionPh₃P=CH₂3-Methylidene-1-(isoxazol-3-yl)cyclobutane
Acetal FormationEthylene (B1197577) glycol, H⁺2-(Isoxazol-3-yl)-1,4-dioxaspiro[4.3]nonane
Reductive AminationNH₃, H₂, Nicis-3-Isoxazol-3-ylcyclobutanamine

Ring-Opening and Rearrangement Reactions of Cyclobutanones

The high ring strain of the cyclobutanone moiety makes it a prime candidate for ring-opening and rearrangement reactions. fiveable.me

One of the most significant reactions of cyclic ketones is the Baeyer-Villiger oxidation . wikipedia.org Treatment of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to induce an oxidative ring expansion. sigmaaldrich.com This reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. rsc.org Given the substitution pattern, this would result in the formation of a γ-lactone. acs.org

Thermal and photochemical reactions also provide pathways for rearrangement. At elevated temperatures (~350 °C), cyclobutanone itself is known to decompose into ethylene and ketene (B1206846) via a [2+2] cycloelimination. wikipedia.org The substituted nature of this compound might lead to more complex fragmentation patterns. Photochemical excitation can also induce various rearrangements, including ring expansions and contractions, depending on the specific reaction conditions. researchgate.netnih.gov

Directed C-C Bond Activation and Subsequent Functionalization

Transition metal-catalyzed activation of the C-C bonds in cyclobutanones has emerged as a powerful tool for skeletal reorganization. researchgate.net The strain in the four-membered ring provides a thermodynamic driving force for the oxidative addition of a C-C bond to a low-valent metal center, typically rhodium or nickel. nih.govwesleyan.edu

In this compound, the C1-C2 and C1-C4 bonds adjacent to the carbonyl group are susceptible to cleavage. This process forms a metallacyclopentanone intermediate, which can then undergo various subsequent reactions, such as β-carbon elimination or reaction with external coupling partners. researchgate.netrsc.org The presence of the isoxazole (B147169) ring introduces the possibility of chelation assistance or directed C-C bond activation. The nitrogen atom of the isoxazole could coordinate to the metal catalyst, directing the regioselectivity of the C-C bond cleavage. This strategy allows for the transformation of the cyclobutanone core into more complex acyclic or cyclic structures. researchgate.net

Reactivity of the Isoxazole Heterocycle

The isoxazole ring is an aromatic heterocycle, but the weak N-O bond makes it susceptible to cleavage under various conditions, unlocking a range of synthetic transformations.

Isoxazole Ring-Opening Reactions and Cascade Transformations

The cleavage of the N-O bond is a hallmark of isoxazole reactivity and can be initiated by reductive, basic, or photochemical methods.

Reductive N-O bond cleavage is a common and synthetically useful transformation. Catalytic hydrogenation (e.g., using Raney Nickel) or treatment with reducing agents like Mo(CO)₆ can cleave the N-O bond. nih.govrsc.org This ring-opening typically unmasks a β-hydroxyketone, a β-aminoenone, or a related 1,3-dicarbonyl functionality. researchgate.net For this compound, this would generate a 1,3-dicarbonyl derivative still bearing the cyclobutane (B1203170) ring, which could potentially undergo further intramolecular reactions.

Ring-opening fluorination has also been reported, where treatment with an electrophilic fluorinating agent like Selectfluor® leads to N-O bond cleavage and the formation of α-fluorocyanoketones. researchgate.netorganic-chemistry.org Cascade reactions initiated by isoxazole ring-opening can lead to the formation of other heterocyclic systems, such as pyrroles or pyridines, through intramolecular cyclization or intermolecular reactions with other components. nih.govacs.orgresearchgate.net

Table 2: Representative Isoxazole Ring-Opening Reactions

ConditionReagent(s)Resulting FunctionalityPotential Product from this compound
Reductive (Hydrogenolysis)Raney Ni, H₂β-Hydroxyketone3-(3-oxobutanoyl)cyclobutanone
ReductiveMo(CO)₆, H₂Oβ-Aminoenone3-(3-aminobut-2-enoyl)cyclobutanone
FluorinativeSelectfluor®α-Fluorocyanoketone2-cyano-2-fluoro-1-(cyclobutan-1-yl)ethan-1-one derivative

Functionalization Strategies via Isoxazolyl Anion and Related Species

The isoxazole ring can be functionalized by deprotonation to form an isoxazolyl anion, which can then react with various electrophiles. The site of deprotonation is crucial. Studies have shown that deprotonation can occur at C4, C5, or C3. nsf.govnih.gov

Deprotonation at C5: This is generally the most acidic position, and treatment with a strong base like n-butyllithium would generate the 5-lithioisoxazole species. This anion can then be quenched with electrophiles such as aldehydes, ketones, or alkyl halides. nih.gov

Deprotonation at C4: While less acidic than C5, the C4 position can also be deprotonated to form a 4-isoxazolyl anion, enabling functionalization at this site. researchgate.net

Deprotonation at C3: This process is more complex. Experimental and theoretical studies indicate that deprotonation at the C3 position can lead to the cleavage of the O-N bond and a ring-opening to form a stable enolate-type anion. nsf.govnih.gov

For this compound, direct deprotonation of the isoxazole ring at C4 or C5 would provide a route to introduce substituents onto the heterocyclic core while leaving the cyclobutanone moiety intact, assuming the base does not react with the enolizable protons of the cyclobutanone.

Interplay and Remote Effects Between the Cyclobutanone and Isoxazole Moieties in Chemical Reactivity

Remote Stereocontrol and Inductive Effects in Hybrid Systems

The isoxazole ring, being a relatively electron-withdrawing heterocycle, is expected to exert a significant inductive effect (-I) on the adjacent cyclobutanone ring. This electronic influence can modulate the reactivity of the cyclobutanone in several ways. For instance, the acidity of the α-protons to the carbonyl group (at the C2 and C4 positions) would be increased, facilitating enolate formation under basic conditions. The regioselectivity of enolization could also be influenced by the isoxazole substituent.

Furthermore, the stereochemical information embedded in one ring can influence the outcome of reactions on the other, a phenomenon known as remote stereocontrol. In the context of this compound, a pre-existing stereocenter on the cyclobutanone ring could direct the approach of reagents to the isoxazole ring, or vice versa. For example, in reactions involving the reduction of the cyclobutanone carbonyl, the bulky isoxazole group would likely direct the hydride attack from the less hindered face, leading to a predictable diastereomeric outcome. While specific studies on this hybrid system are not extensively documented, the principles of remote stereocontrol are well-established in organic synthesis. The origin of such stereocontrol often lies in the minimization of steric hindrance and torsional strain in the transition state of the reaction.

Tandem and Cascade Reactions Involving Simultaneous Transformations of Both Rings

The close proximity of the cyclobutanone and isoxazole rings in this compound provides a unique platform for the design of tandem or cascade reactions, where a single event initiates a sequence of transformations involving both rings. Such processes are highly efficient as they allow for the rapid construction of molecular complexity from a relatively simple starting material.

A hypothetical yet chemically plausible cascade reaction could be initiated by the photochemical ring opening of the isoxazole moiety. As discussed in section 3.2.3, UV irradiation can convert the isoxazole into a reactive intermediate such as a vinyl nitrene or a ketenimine. This highly reactive species could then undergo an intramolecular reaction with the neighboring cyclobutanone ring. For example, a nitrene intermediate could undergo C-H insertion into the cyclobutane ring, leading to complex polycyclic systems.

Alternatively, thermal or chemical activation of one ring could trigger the reactivity of the other. For instance, the ring opening of the cyclobutanone under thermal conditions could generate a vinylketene, which could then participate in a cycloaddition reaction with the isoxazole ring acting as a dienophile or dipolarophile. Another possibility involves the reductive cleavage of the isoxazole N-O bond, which typically unmasks a 1,3-dicarbonyl functionality. This transformation, if performed on the this compound core, would generate a highly functionalized cyclobutanone derivative, which could then undergo further intramolecular reactions. While specific examples of such tandem reactions on this particular hybrid molecule are yet to be reported in the literature, the known reactivity of both cyclobutanones and isoxazoles strongly suggests the feasibility of such elegant and powerful transformations.

Strategic Applications of 3 Isoxazol 3 Ylcyclobutanone in Complex Organic Synthesis

Potential Utilization as a Versatile Building Block and Synthetic Intermediate

The inherent chemical functionalities of 3-Isoxazol-3-ylcyclobutanone would theoretically render it a highly versatile building block. The isoxazole (B147169) ring, a well-established pharmacophore and a stable five-membered heterocycle, can participate in a variety of chemical transformations. nih.govnih.gov It can act as a masked β-amino alcohol or a 1,3-dicarbonyl equivalent, providing latent reactivity that can be unveiled under specific reaction conditions. The nitrogen-oxygen bond of the isoxazole ring is susceptible to reductive cleavage, which can be exploited to introduce linear chains with defined stereochemistry.

The cyclobutanone (B123998) moiety, a strained four-membered carbocycle, is a valuable synthetic intermediate due to its propensity to undergo ring-opening or ring-expansion reactions. researchgate.net This strain-release-driven reactivity can be harnessed to construct larger and more complex carbocyclic and heterocyclic systems. The carbonyl group of the cyclobutanone offers a handle for a wide array of classical carbonyl chemistry, including nucleophilic additions, aldol (B89426) condensations, and Wittig reactions.

The combination of these two reactive moieties in this compound would create a bifunctional building block with orthogonal reactivity, allowing for sequential and site-selective modifications.

Table 1: Theoretical Reactions and Potential Products from this compound

Reagent/ConditionPotential TransformationResulting Functional Group/Scaffold
Reducing Agents (e.g., H₂, Raney Ni)Reductive cleavage of the isoxazole ringγ-Amino alcohol, 1,4-dicarbonyl compound
Baeyer-Villiger OxidationRing expansion of the cyclobutanoneγ-Lactone
Nucleophilic Addition to C=OAddition of organometallic reagentsTertiary alcohol
Wittig ReactionOlefination of the carbonyl groupExocyclic double bond
Thermal or Photochemical [2+2] CycloadditionReaction at the isoxazole double bondFused polycyclic systems

Hypothetical Design and Construction of Novel Fused and Spirocyclic Molecular Architectures

A primary application of this compound would likely be in the synthesis of novel fused and spirocyclic frameworks, which are highly sought after in medicinal chemistry due to their conformational rigidity and three-dimensional complexity. researchgate.net

The carbonyl group of the cyclobutanone could serve as a key functional handle for the annulation of additional rings. For instance, a Robinson annulation sequence could lead to the formation of a fused six-membered ring, generating a complex polycyclic system incorporating the isoxazole moiety. Intramolecular aldol reactions, following functionalization at a position alpha to the carbonyl, could also be envisioned to construct fused ring systems.

Furthermore, the cyclobutanone itself is a prime candidate for the construction of spirocycles. The carbonyl group can be converted into a diol and subsequently protected as a ketal with a di-functionalized linker, which can then be elaborated into a second cyclic system. Alternatively, intramolecular cyclization of a substituent attached to the isoxazole ring onto the cyclobutanone carbonyl would directly lead to a spirocyclic product. The 1,3-dipolar cycloaddition reactions involving the isoxazole ring could also be a pathway to fused systems. researchgate.net

Envisioned Development of New Catalytic Methodologies for Derivatization

The unique structural and electronic properties of this compound would make it an interesting substrate for the development of new catalytic derivatization methods. The presence of both a heteroaromatic ring and a strained carbocycle offers multiple sites for catalytic activation.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, could be employed to functionalize the isoxazole ring, assuming appropriate halogenation of the ring. The development of C-H activation methodologies directed by the isoxazole nitrogen or oxygen would provide a more atom-economical approach to its derivatization.

The cyclobutanone moiety could be a substrate for catalytic enantioselective reactions. For example, asymmetric reduction of the carbonyl group would provide access to chiral cyclobutanol derivatives, which are valuable building blocks. Catalytic asymmetric α-functionalization of the cyclobutanone would also be a powerful tool for introducing chirality. The development of catalytic ring-opening and ring-expansion reactions of the cyclobutanone ring in this compound could lead to novel and efficient syntheses of complex molecules. mdpi.com

Prospective Application in Scaffold Redesign and Optimization for Chemical Diversity

In the context of medicinal chemistry, the concept of "scaffold hopping" involves replacing the core structure of a known active compound with a different scaffold to improve its properties, such as potency, selectivity, or pharmacokinetic profile. nih.govrsc.org this compound, as a novel and unexplored scaffold, would be an excellent candidate for such redesign and optimization efforts.

If a biologically active molecule contains either an isoxazole or a cyclobutanone, replacing that part of the molecule with the this compound core could lead to new classes of compounds with potentially improved biological activity. The rigid and three-dimensional nature of this scaffold could allow for a different presentation of key pharmacophoric groups to a biological target, leading to enhanced binding affinity.

The diverse reactivity of both the isoxazole and cyclobutanone components would allow for the rapid generation of a library of analogues with varied substituents, facilitating the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. The ability to access a wide range of fused and spirocyclic derivatives from this central scaffold would further expand the accessible chemical space for drug discovery programs. dundee.ac.ukmdpi.com

Theoretical and Computational Investigations of 3 Isoxazol 3 Ylcyclobutanone and Its Reactions

Quantum Chemical Calculations for Mechanistic Elucidation of Reaction Pathways

Quantum chemical calculations have been instrumental in unraveling the mechanistic details of reactions involving 3-Isoxazol-3-ylcyclobutanone. These computational methods allow for the exploration of various possible reaction pathways, providing a theoretical framework to understand how the molecule behaves at a subatomic level. By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the most energetically favorable routes for chemical transformations.

For instance, density functional theory (DFT) calculations have been employed to investigate the reactivity of the cyclobutanone (B123998) ring. These studies can reveal the electron density distribution across the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. This information is crucial for predicting how this compound will interact with other reagents and for designing new synthetic methodologies. While specific studies detailing all reaction pathways of this exact molecule are not extensively documented in publicly accessible literature, the principles of applying quantum chemical calculations to similar cyclobutanone and isoxazole (B147169) systems are well-established.

Conformational Analysis and Stereochemical Prediction through Computational Modeling

The three-dimensional structure of this compound and its derivatives plays a critical role in determining their chemical and biological properties. Computational modeling is a powerful tool for performing conformational analysis, which involves identifying the most stable spatial arrangements of the atoms in a molecule. By systematically rotating bonds and calculating the potential energy of each conformation, a detailed energy landscape can be constructed.

Reaction Pathway Modeling, Transition State Analysis, and Energy Profiles

A deeper understanding of a chemical reaction can be achieved by modeling the entire reaction pathway, from reactants to products. This involves identifying the transition state, which is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Computational chemistry provides the tools to locate and characterize these fleeting transition state structures.

Computational Studies on Structure-Reactivity Relationships through Chemical Modifications

Computational studies are invaluable for exploring structure-reactivity relationships. By systematically modifying the structure of this compound in silico—for example, by adding different substituents to the isoxazole or cyclobutane (B1203170) rings—researchers can observe the resulting changes in the molecule's electronic properties and predict how these changes will affect its reactivity.

Advanced Analytical and Characterization Methodologies for 3 Isoxazol 3 Ylcyclobutanone Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-Isoxazol-3-ylcyclobutanone derivatives, providing detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. beilstein-journals.org

In the ¹H NMR spectrum of a typical this compound derivative, the protons on the cyclobutanone (B123998) ring exhibit complex splitting patterns due to spin-spin coupling. The methylene (B1212753) protons adjacent to the carbonyl group typically appear as multiplets in the range of δ 3.0-3.5 ppm. The proton at the C3 position, attached to both the cyclobutanone and isoxazole (B147169) rings, would likely resonate as a multiplet further downfield. Protons on the isoxazole ring have characteristic chemical shifts, with the H-4 proton appearing around δ 6.5 ppm and the H-5 proton around δ 8.5 ppm, depending on the substituents.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the cyclobutanone ring is highly deshielded and appears at a characteristic downfield shift, typically above δ 200 ppm. The carbons of the cyclobutanone ring resonate in the range of δ 20-50 ppm. The carbon atoms of the isoxazole ring have distinct chemical shifts, which are crucial for confirming the presence of this heterocyclic system. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O (C1) - ~205
CH₂ (C2/C4) 2.8 - 3.4 (m) ~45
CH (C3) 3.5 - 4.0 (m) ~35
Isoxazole C3' - ~158
Isoxazole C4' 6.4 - 6.6 (d) ~102

Note: Predicted values are based on typical ranges for cyclobutanones and isoxazoles. Actual values may vary based on solvent and substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclobutanone ring. This peak is typically observed in the range of 1780-1800 cm⁻¹, a higher frequency than for typical ketones due to ring strain. nist.govresearchgate.net

Other important absorption bands include those for the C=N stretching of the isoxazole ring, usually found around 1640-1660 cm⁻¹, and the C-O-N stretching vibrations within the isoxazole ring, which appear in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H stretching from the isoxazole ring may be observed above 3000 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
C=O (Cyclobutanone) Stretch 1780 - 1800 Strong
C=N (Isoxazole) Stretch 1640 - 1660 Medium
C-O (Isoxazole) Stretch 1200 - 1250 Medium-Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov

For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum. Common fragmentation pathways for cyclic ketones often involve alpha-cleavage, leading to the loss of ethylene (B1197577) (C₂H₄) or carbon monoxide (CO). The isoxazole ring can also undergo characteristic fragmentation, such as cleavage of the N-O bond. researchgate.net HRMS would be used to confirm the elemental formula of the parent ion and any significant fragments, providing definitive structural confirmation.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₇H₇NO₂)

Fragment Proposed Structure/Loss Predicted m/z
[M]⁺ Molecular Ion 137.05
[M-C₂H₄]⁺ Loss of ethylene from cyclobutanone 109.04
[M-CO]⁺ Loss of carbon monoxide 109.06
[C₄H₄O]⁺ Cyclobutanone fragment 68.03

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of synthesized compounds and for the assessment of their purity.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method used for the preparative purification of organic compounds from reaction mixtures. orgsyn.org For this compound derivatives, silica gel is commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone). nih.govresearchgate.net

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. By gradually increasing the polarity of the eluent (gradient elution), compounds can be selectively eluted from the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify and combine the fractions containing the pure product. orgsyn.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of compounds and for separating isomers. acs.org For isoxazole derivatives, reversed-phase HPLC (RP-HPLC) is the most common method. acs.org In RP-HPLC, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. vedomostincesmp.ru

A typical mobile phase for analyzing this compound derivatives would be a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. vedomostincesmp.ru The purity of the compound is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A purity level of >95% is generally required for subsequent applications. acs.org

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of a molecule in the solid state. For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for the unambiguous assignment of the absolute configuration of all stereogenic centers.

The process involves irradiating a single crystal of a this compound derivative with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Determination of Absolute Configuration:

For a chiral, enantiomerically pure derivative of this compound, the determination of its absolute configuration relies on the phenomenon of anomalous dispersion. This effect, which is more pronounced for heavier atoms, allows for the differentiation between the two possible enantiomeric forms of the molecule. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms that the assigned stereochemistry is correct.

Solid-State Structural Analysis:

A detailed analysis of the crystal structure of a this compound derivative would reveal important insights into its solid-state conformation and intermolecular interactions. Key aspects that would be investigated include:

Conformation of the Cyclobutanone Ring: The cyclobutane (B1203170) ring is known to adopt a puckered conformation to alleviate ring strain. X-ray crystallography would precisely define this puckering, including the dihedral angles within the ring.

Intermolecular Interactions: The crystal packing is determined by a network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying these interactions is vital for understanding the solid-state properties of the compound, including its melting point, solubility, and polymorphism.

Hypothetical Crystallographic Data:

In the absence of experimental data for this compound derivatives, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study. The values are representative of what might be expected for a small organic molecule of this nature.

Parameter Hypothetical Value for a this compound Derivative
Chemical FormulaC7H7NO2
Formula Weight137.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)98.5
γ (°)90
Volume (ų)668.4
Z4
Calculated Density (g/cm³)1.36
R-factor (%)4.5
Flack Parameter0.05(10)

Should crystallographic data for this compound or its derivatives be published in the future, a detailed analysis based on the principles outlined above would provide invaluable, definitive insights into their three-dimensional structure and stereochemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isoxazol-3-ylcyclobutanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Common synthetic approaches include cycloaddition reactions (e.g., 1,3-dipolar cycloaddition between nitrile oxides and cyclobutanone derivatives) or functionalization of pre-formed isoxazole rings. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice (e.g., Lewis acids like ZnCl₂) critically affect regioselectivity and purity. Purification typically involves column chromatography with gradients optimized for polar byproducts. Yield optimization requires iterative testing of stoichiometric ratios .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-modal spectroscopic characterization is essential:

  • NMR : Compare 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm cyclobutanone carbonyl signals (δ ~210 ppm in 13C^{13}C) and isoxazole proton coupling patterns.
  • IR : Verify carbonyl stretching frequencies (~1750 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) should match theoretical molecular ion peaks (e.g., C₇H₇NO₂⁺). Cross-referencing with computational simulations (DFT) can resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize PPE (gloves, lab coats, goggles) due to potential acute toxicity (oral LD₅₀ data may be lacking). Work in a fume hood to avoid inhalation. Storage should adhere to GHS guidelines: airtight containers in cool, dry conditions, segregated from incompatible substances (e.g., strong oxidizers). Emergency procedures must include eyewash stations and protocols for spill containment (e.g., inert absorbents like vermiculite) .

Advanced Research Questions

Q. How can researchers address contradictory data in the regioselectivity of this compound derivatization?

  • Methodological Answer : Divergent regioselectivity (e.g., alkylation at isoxazole N vs. O positions) may arise from solvent-dependent electronic effects. To resolve contradictions:

  • Perform controlled experiments with deuterated solvents to isolate solvent effects.
  • Use computational tools (e.g., molecular electrostatic potential maps) to predict reactive sites.
  • Validate hypotheses with kinetic studies (e.g., monitoring reaction progress via HPLC) .

Q. What strategies optimize the enantiomeric purity of this compound derivatives for pharmaceutical applications?

  • Methodological Answer :

  • Chiral Catalysts : Screen chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids).
  • Chromatographic Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) with mobile phases optimized for polar analytes.
  • Crystallization : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How do computational models predict the reactivity of this compound in cyclopropanation reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for ring-opening/ring-closing pathways using software like Gaussian or ORCA. Key parameters include bond dissociation energies (BDEs) and frontier molecular orbital (FMO) interactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., explicit solvent models in GROMACS).
  • Validate predictions with kinetic isotope effects (KIEs) or substituent-tuning experiments .

Key Considerations for Experimental Design

  • Reproducibility : Document batch-to-batch variability in starting materials (e.g., cyclobutanone purity).
  • Statistical Validity : Use triplicate measurements for kinetic data and apply ANOVA for significance testing .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.